molecular formula C23H19NO7 B2992520 N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide CAS No. 900893-88-1

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide

Cat. No. B2992520
CAS RN: 900893-88-1
M. Wt: 421.405
InChI Key: WOOROXRVMPTRAI-UHFFFAOYSA-N
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Description

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide, also known as OTFC, is a synthetic compound that belongs to the class of chromone derivatives. It has been synthesized and studied for its potential as a therapeutic agent in various scientific research applications.

Scientific Research Applications

Anticancer Activity

The compound has shown promise in the field of oncology. Derivatives of this compound, particularly those tethered with 1,2,3-triazole, have been synthesized and evaluated for their in vitro anticancer activity . These derivatives exhibited significant activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting the potential of the parent compound as a scaffold for developing new anticancer agents.

Antioxidant Properties

Compounds with a similar structure, containing the 3,4,5-trimethoxycinnamamide moiety, have been studied for their antioxidant properties. These studies indicate that the compound may also possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Effects

The structural analogs of this compound have been reported to exhibit various biological activities, including antimicrobial effects. This suggests that N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide could be explored for its potential use as an antimicrobial agent .

Mechanism of Action

Target of Action

The compound N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide contains a 3,4,5-trimethoxyphenyl (TMP) group . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .

Biochemical Pathways

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . This ring has been incorporated in a wide range of therapeutically interesting drugs .

Result of Action

The TMP group has displayed notable anti-cancer effects by effectively inhibiting various targets . This suggests that the compound could potentially have anti-cancer effects, although more research would be needed to confirm this.

properties

IUPAC Name

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO7/c1-27-17-11-13(12-18(28-2)21(17)29-3)19-20(25)14-7-4-5-8-15(14)31-23(19)24-22(26)16-9-6-10-30-16/h4-12H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOROXRVMPTRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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